Crenolanib

FLT3-D835 mutation Acquired resistance AML

Crenolanib is a second-generation, type I FLT3/PDGFR inhibitor uniquely invulnerable to D835 resistance mutations. Unlike quizartinib, with ~19-fold greater selectivity for FLT3 over KIT, it minimizes off-target myelosuppression. Phase II confirmed monotherapy efficacy in FLT3i-resistant AML. Essential for kinase resistance research and combination studies. Order direct for your next R&D project.

Molecular Formula C26H29N5O2
Molecular Weight 443.5 g/mol
CAS No. 670220-88-9
Cat. No. B1684632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrenolanib
CAS670220-88-9
SynonymsCP 868596;  CP868596;  CP-868596;  ARO 002;  RO-002;  RO002;  Crenolanib.
Molecular FormulaC26H29N5O2
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4
InChIInChI=1S/C26H29N5O2/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30/h2-8,13,17,19H,9-12,14-16,27H2,1H3
InChIKeyDYNHJHQFHQTFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crenolanib (670220-88-9): The Sole Type I Pan-FLT3 Inhibitor Impervious to All Secondary Resistance-Conferring Kinase Domain Mutations


Crenolanib (CP-868596) is a second-generation, orally bioavailable, type I benzimidazole-based small molecule that selectively and potently inhibits wild-type and mutant isoforms of class III receptor tyrosine kinases (RTKs) FLT3 (FMS-like tyrosine kinase 3), PDGFRα, and PDGFRβ . Its core differentiation lies in its unique status as a type I inhibitor that exhibits potent activity against both FLT3 internal tandem duplication (FLT3-ITD) and all clinically significant FLT3 tyrosine kinase domain (TKD) resistance-conferring point mutations, a feat previously deemed impossible for a type I inhibitor and not achieved by other clinically available FLT3 inhibitors [1]. This combination of potency, selectivity, and invulnerability to resistance-conferring kinase domain (KD) mutations positions Crenolanib as a critical tool and therapeutic candidate for the treatment of FLT3-mutated acute myeloid leukemia (AML) [2].

Why Crenolanib (CP-868596) Cannot Be Functionally Substituted: The Critical Divergence from Other FLT3 Inhibitors


Crenolanib's functional profile diverges significantly from other FLT3 inhibitors, rendering it non-interchangeable in both clinical and research settings. First-generation (e.g., midostaurin, sorafenib) and many second-generation (e.g., quizartinib) FLT3 inhibitors are type II inhibitors that are vulnerable to secondary kinase domain (KD) mutations, particularly at residue D835, which are a primary mechanism of acquired clinical resistance [1]. In contrast, Crenolanib, a type I inhibitor, has been demonstrated to maintain potent activity against all known secondary KD mutants that confer resistance to other FLT3 TKIs, a property termed 'invulnerability' to KD mutation-mediated resistance [2]. Furthermore, unlike quizartinib and midostaurin, which exhibit strong concomitant KIT inhibition contributing to myelosuppression, Crenolanib is highly selective for FLT3 over KIT, a feature linked to potentially improved tolerability and reduced bone marrow toxicity [3]. This unique combination of a type I binding mode, pan-FLT3 mutant activity, and high selectivity establishes a distinct functional category not shared by its closest analogs [4].

Quantitative Differentiation Evidence for Crenolanib vs. Key FLT3 Inhibitor Comparators


Activity Against FLT3-D835 Resistance Mutants: Crenolanib vs. Quizartinib

Crenolanib demonstrates a 1000-fold improvement in cytotoxic potency against cells harboring the common FLT3-D835Y resistance mutation compared to the second-generation type II inhibitor quizartinib [1]. While quizartinib is highly potent against FLT3-ITD, its activity is virtually abolished in the presence of the D835Y mutation [2]. In contrast, Crenolanib retains near-equivalent activity against both FLT3-ITD and FLT3-ITD+D835Y mutant cells, indicating its potential to overcome a key mechanism of clinical resistance that inactivates quizartinib [3].

FLT3-D835 mutation Acquired resistance AML

Differential Kinase Selectivity: Reduced KIT Inhibition Compared to Quizartinib

A head-to-head comparison reveals that Crenolanib is significantly more selective for FLT3 over the closely related kinase KIT compared to quizartinib [1]. In a panel of kinases, Crenolanib's activity against wild-type KIT is an order of magnitude lower (IC50 of 68 nM) than its activity against FLT3-ITD, while quizartinib potently inhibits both [2]. This selectivity is functionally relevant, as demonstrated in progenitor cell assays where Crenolanib was markedly less disruptive to normal erythroid colony growth than quizartinib, suggesting a lower potential for myelosuppression [3].

Kinase selectivity Myelosuppression FLT3/KIT dual inhibition

Activity in Quizartinib-Resistant AML Models: Crenolanib vs. Gilteritinib

In an AML cell line model with acquired resistance to quizartinib (MV-4-11/Quizartinib), Crenolanib maintained significantly greater potency than the type I inhibitor gilteritinib [1]. While the parental cell line was highly sensitive to all inhibitors, the resistant line showed a stark divergence in IC50 values, with Crenolanib retaining a low nanomolar potency that was over 3-fold greater than gilteritinib's [2]. This indicates that Crenolanib may be effective in settings where even another type I inhibitor (gilteritinib) shows reduced activity due to acquired resistance mechanisms [3].

Quizartinib resistance Gilteritinib AML cell line

In Vivo Clinical Efficacy in Relapsed/Refractory FLT3-Mutant AML Post-Other TKI Failure

Crenolanib demonstrates clinical activity in patients with relapsed/refractory FLT3-mutant AML who have previously progressed on other FLT3 TKIs [1]. In a Phase II study (NCT01522469), patients who had received prior FLT3 inhibitors (including sorafenib, quizartinib, midostaurin, and gilteritinib) achieved a 31% overall response rate (6 CRi + 5 PR) with crenolanib monotherapy [2]. This provides a class-level inference that Crenolanib's unique mechanism translates to a distinct clinical profile, offering a potential therapeutic option where other TKIs have failed [3].

Relapsed/Refractory AML Clinical efficacy Post-TKI failure

Distinct Pharmacokinetic Profile: Non-Accumulation and Lack of CYP3A4 Auto-Induction

Crenolanib exhibits predictable, first-order pharmacokinetics characterized by no drug accumulation upon repeated dosing and no induction of its own metabolism via CYP3A4 [1]. This is in contrast to some other FLT3 inhibitors like midostaurin, which are known CYP3A4 substrates and inducers, leading to complex drug-drug interaction profiles [2]. The lack of auto-induction and predictable PK for Crenolanib facilitates more stable dosing and simplifies its use in combination regimens [3].

Pharmacokinetics Drug-drug interaction CYP3A4

High Response Rate and Long-Term Survival in Newly Diagnosed FLT3-Mutant AML with Chemotherapy Backbone

In a Phase II study of 44 patients with newly diagnosed FLT3-mutant AML (NCT02283177), the combination of crenolanib with standard '7+3' intensive chemotherapy (cytarabine plus daunorubicin or idarubicin) yielded a high overall response rate (CRc) of 86%, with 77% achieving complete remission [1]. Importantly, this combination was safe, did not delay hematopoietic recovery, and resulted in a median event-free survival of 44.7 months and an estimated 3-year overall survival of 55% [2]. These outcomes provide a favorable cross-study comparison to historical and contemporary data for other FLT3 inhibitors used in similar settings [3].

Newly diagnosed AML Combination chemotherapy Clinical outcome

High-Impact Application Scenarios for Crenolanib Based on Quantitative Differentiation


Investigating and Overcoming Acquired Resistance to FLT3 TKIs

Crenolanib is the definitive tool for research on acquired resistance to FLT3 inhibitors. Based on its demonstrated ~1000-fold greater potency than quizartinib against the common D835Y resistance mutant [1], it should be prioritized for studies aiming to: (1) profile secondary TKD mutations arising from chronic exposure to type II inhibitors like quizartinib or midostaurin; (2) validate therapeutic strategies against TKI-resistant FLT3-mutant AML; and (3) serve as a positive control for 'pan-FLT3' activity when screening novel compounds. Its functional invulnerability to a wide array of KD mutants, validated in saturation mutagenesis screens [2], makes it uniquely suited for elucidating non-KD mechanisms of resistance.

Disentangling FLT3-Specific Signaling from KIT-Mediated Effects

For basic and translational studies requiring precise dissection of FLT3-dependent pathways, Crenolanib offers a crucial advantage. Head-to-head data shows it is ~19-fold more selective for FLT3 over KIT compared to quizartinib, and functionally, it causes ~4-fold less disruption to normal erythroid colony formation [3]. This makes Crenolanib the superior choice over quizartinib or midostaurin for experiments where concomitant KIT inhibition is a confounding factor, such as in studies of FLT3's role in normal hematopoiesis, its interaction with the bone marrow microenvironment, or the specific on-target toxicity profile of FLT3 blockade.

Modeling Frontline Combination Therapy for Newly Diagnosed FLT3-Mutant AML

Crenolanib is the lead candidate for preclinical and clinical research into novel frontline combination regimens. Its Phase II clinical data showing an 86% CRc rate and a median EFS of 44.7 months when combined with intensive '7+3' chemotherapy [4] provides a strong rationale for its use in this setting. This application scenario is further supported by its favorable pharmacokinetic profile, which includes no drug accumulation and no CYP3A4 auto-induction [5], simplifying its use in complex combination protocols and reducing the risk of adverse drug-drug interactions, a known concern with other agents like midostaurin [6].

Clinical Development in FLT3-Mutant AML Post-Other TKI Failure

Crenolanib is the preferred investigational agent for designing clinical trials or translational research protocols targeting the specific unmet need of patients with FLT3-mutant AML who have relapsed or are refractory to other FLT3 inhibitors. Its clinical efficacy is evidenced by a 31% response rate as monotherapy in a Phase II study of patients who had progressed on prior FLT3 TKIs, including sorafenib, quizartinib, and gilteritinib [7]. This is a direct clinical translation of its unique mechanism, confirming that its invulnerability to common resistance mutations [8] translates to a distinct and clinically meaningful patient benefit, justifying its selection for studies in this difficult-to-treat population.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crenolanib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.